molecular formula C28H28N2O3 B13419627 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione CAS No. 20358-38-7

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No.: B13419627
CAS No.: 20358-38-7
M. Wt: 440.5 g/mol
InChI Key: UCCXYSDWSGFXNH-UHFFFAOYSA-N
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Description

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is a complex organic compound with a unique structure that includes a pyrazolidinedione core, substituted with various aromatic and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-sec-butylbenzoyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the pyrazolidinedione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(p-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
  • 4-(2-(p-Isobutylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
  • 4-(2-(p-tert-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione

Uniqueness

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

20358-38-7

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3

InChI Key

UCCXYSDWSGFXNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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